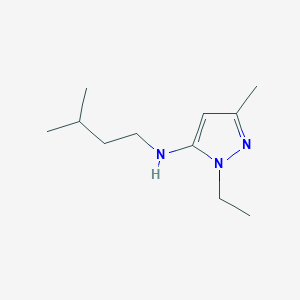
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-butanamine with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out in an inert solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the alkyl side chains, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, reducing it to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride, acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in microbial growth or inflammation. The compound’s structure allows it to bind to active sites of target proteins, leading to the disruption of normal cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.
1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl side chain, resulting in variations in reactivity and activity.
1-ethyl-3-methyl-N-(3-methylpentyl)-1H-pyrazol-5-amine: Contains a longer alkyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific combination of alkyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Properties
CAS No. |
1856026-39-5 |
|---|---|
Molecular Formula |
C11H21N3 |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-14-11(8-10(4)13-14)12-7-6-9(2)3/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
FPRGDRQGQSGFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















